Protectin D1 methyl ester

Inflammation Resolution Neutrophil Biology SPM Pharmacology

Protectin D1 methyl ester (also designated Neuroprotectin D1 methyl ester, NPD1 methyl ester, or PD1 methyl ester; CAS 934005-36-4) is an esterified derivative of the endogenous specialized pro-resolving mediator (SPM) protectin D1 (PD1). It possesses the molecular formula C23H34O4 and a molecular weight of 374.5 g/mol.

Molecular Formula C23H34O4
Molecular Weight 374.5 g/mol
Cat. No. B10828933
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProtectin D1 methyl ester
Molecular FormulaC23H34O4
Molecular Weight374.5 g/mol
Structural Identifiers
SMILESCCC=CCC(C=CC=CC=CC(CC=CCC=CCCC(=O)OC)O)O
InChIInChI=1S/C23H34O4/c1-3-4-11-16-21(24)18-13-9-10-14-19-22(25)17-12-7-5-6-8-15-20-23(26)27-2/h4,6-14,18-19,21-22,24-25H,3,5,15-17,20H2,1-2H3/b8-6-,10-9+,11-4-,12-7-,18-13-,19-14+/t21-,22+/m0/s1
InChIKeyZWYWDYYLNRVEOD-UXJCUXGASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Protectin D1 Methyl Ester: Key Compound Properties and Research-Grade Procurement Specifications


Protectin D1 methyl ester (also designated Neuroprotectin D1 methyl ester, NPD1 methyl ester, or PD1 methyl ester; CAS 934005-36-4) is an esterified derivative of the endogenous specialized pro-resolving mediator (SPM) protectin D1 (PD1) . It possesses the molecular formula C23H34O4 and a molecular weight of 374.5 g/mol . As an SPM-class lipid mediator biosynthesized from docosahexaenoic acid (DHA) via sequential lipoxygenation and epoxide hydrolysis, the parent compound PD1 exhibits potent pro-resolving and anti-inflammatory actions [1]. The methyl ester derivative serves primarily as a stabilized synthetic intermediate in the total synthesis of PD1 and its metabolites, with documented in vivo bioactivity in rodent models of ischemic stroke [2].

Why Protectin D1 Methyl Ester Cannot Be Interchanged with In-Class Isomers or Free Acid Forms


Substituting Protectin D1 methyl ester with the free acid PD1, its isomer protectin DX (PDX), or other dihydroxy-docosatrienes introduces distinct risks to experimental reproducibility and procurement integrity. The methyl ester modification confers differential physicochemical properties, including enhanced solubility in organic solvents (1 mg/mL in ethanol) and altered stability profiles during storage and handling, which directly impact synthetic workflows and formulation protocols . More critically, the stereochemical and positional isomerism within the protectin family dictates profound differences in biological activity: PD1 (10R,17S-diHDHA) and its isomer PDX (10S,17S-diHDHA) are biosynthesized via distinct enzymatic routes and exhibit divergent receptor interactions and functional outcomes in inflammation and resolution models [1][2]. Confusion between PD1 and PDX in the literature has led to misassignment of biological effects, underscoring that generic substitution based solely on lipid mediator class or structural similarity is scientifically unsound [1]. The methyl ester itself is not merely a pro-drug but serves as a defined intermediate with documented in vivo efficacy distinct from its hydrolysis products, necessitating precise compound specification in both synthetic chemistry and preclinical pharmacology applications [3].

Protectin D1 Methyl Ester: Quantified Differential Evidence vs. Structural Analogs and Isomers


Head-to-Head Potency Ranking vs. Stereoisomers in Neutrophil Infiltration Assays

In a murine zymosan-induced peritonitis model, Protectin D1 methyl ester demonstrated equipotent inhibition of polymorphonuclear leukocyte (PMN) infiltration compared to the free acid PD1 at low nanogram doses. The rank order of potency was established as: PD1 ≈ PD1 methyl ester >> Δ15-trans-PD1 > 10S,17S-diHDHA (isomer I), indicating that the methyl ester retains the full pro-resolving activity of the parent compound while the 10S,17S-diHDHA isomer exhibits significantly reduced efficacy [1].

Inflammation Resolution Neutrophil Biology SPM Pharmacology

Synthetic Intermediate Utility: Validated Precursor for 22-OH-PD1 Metabolite Synthesis

Protectin D1 methyl ester (designated compound 7 in the synthesis scheme) served as the key synthetic intermediate for producing 22-OH-PD1 (6), the ω-22 monohydroxylated metabolite of PD1. Hydrolysis of the methyl ester 7 yielded the free acid 6, whose LC-MS/MS fragmentation patterns and retention time matched those of endogenously produced 22-OH-PD1 from biological samples, confirming structural identity and synthetic utility [1]. Compound 6 subsequently demonstrated pro-resolving actions comparable to PD1, including inhibition of PMN chemotaxis in vivo and in vitro [1].

Lipid Mediator Synthesis SPM Metabolism Analytical Chemistry

In Vivo Neuroprotective Efficacy: Quantified Reduction of Ischemic Stroke Injury

In a rat model of ischemic stroke induced by middle cerebral artery occlusion (MCAO), administration of Protectin D1 methyl ester at a dose of 333 µg/kg produced quantifiable therapeutic benefits. The compound reduced both infarct area and infarct volume while concurrently increasing blood vessel density in the peri-infarct tissue region, indicating enhanced angiogenesis and tissue repair [1]. These findings derive from a study that also evaluated aspirin-triggered NPD1 (AT-NPD1), establishing the methyl ester as a bioactive SPM analog with documented in vivo cerebroprotective properties [1].

Ischemic Stroke Neuroprotection Preclinical Pharmacology

Isomer Discrimination: Chemical Identity Resolves PD1 vs. PDX Literature Confusion

Systematic review of protectin literature reveals widespread misassignment of biological activities between PD1 (10R,17S-diHDHA) and its isomer PDX (10S,17S-diHDHA). PD1 is biosynthesized via 15-lipoxygenase-mediated formation of a 16(17)-epoxide intermediate followed by enzymatic hydrolysis, yielding the 10R,17S configuration with E,E,Z triene geometry. In contrast, PDX is formed through double lipoxygenation without epoxide intermediacy, resulting in 10S,17S stereochemistry and E,Z,E geometry [1]. These distinct biosynthetic origins confer differential receptor activation profiles and functional outcomes [1]. Procurement of authentic Protectin D1 methyl ester, with its defined stereochemistry traceable to the PD1 biosynthetic pathway, ensures experimental alignment with genuine protectin D1 biology rather than the functionally distinct PDX isomer.

Lipid Mediator Identification Stereochemistry Experimental Reproducibility

Comparative Analytical Benchmarking: LC-MS/MS Retention Time and Fragmentation

LC-MS/MS analysis using multiple reaction monitoring (MRM) with signature diagnostic ions enables unambiguous discrimination between Protectin D1 (PD1), its methyl ester derivative, and the isomer PDX in complex biological matrices [1][2]. In targeted lipid mediator profiling studies, PD1 and PDX exhibit distinct retention times on reverse-phase HPLC, allowing for separate quantification when authentic synthetic standards are employed [1]. The methyl ester derivative, as a synthetic intermediate, provides a chemically defined standard that, upon hydrolysis, yields the free acid whose LC-MS/MS fragmentation pattern precisely matches endogenously produced PD1 metabolites [2].

Metabololipidomics LC-MS/MS Analytical Validation

Protectin D1 Methyl Ester: Validated Research Applications Driven by Quantitative Evidence


In Vivo Preclinical Stroke Research Requiring Neuroprotective Efficacy Validation

Protectin D1 methyl ester is directly applicable for preclinical studies of ischemic stroke and neuroprotection, with documented in vivo efficacy at 333 µg/kg in the rat MCAO model [1]. The compound reduces both infarct area and volume while promoting peri-infarct angiogenesis [1]. This established efficacy profile, derived from peer-reviewed primary research, enables investigators to select a tool compound with validated cerebroprotective outcomes rather than relying on unverified analogs. Researchers should reference the Bazan et al. (2012) study for experimental protocols including dose selection, administration route, and outcome assessment methodology [1].

Synthetic Chemistry: Stereoselective Preparation of PD1 Metabolites and Analogs

Protectin D1 methyl ester serves as a validated synthetic intermediate for preparing metabolically relevant PD1 derivatives, including the ω-22 monohydroxylated metabolite 22-OH-PD1 [1]. The synthetic route utilizing the methyl ester 7 as an intermediate has been fully characterized, with LC-MS/MS confirmation that the hydrolyzed free acid matches endogenously produced metabolites [1]. This application scenario is particularly relevant for laboratories engaged in SPM analog development, structure-activity relationship studies, or the preparation of analytical standards for metabololipidomics workflows [1].

Inflammation Resolution Pharmacology: Neutrophil Infiltration Inhibition Studies

For investigators studying resolution of acute inflammation and polymorphonuclear leukocyte (PMN) trafficking, Protectin D1 methyl ester provides a bioactive tool compound with documented equipotency to the endogenous free acid PD1 at nanogram doses [1]. The compound exhibits ~40% inhibition of PMN infiltration at 1 ng/mouse in the zymosan-induced peritonitis model, establishing it as a validated reagent for in vivo resolution pharmacology studies [1]. Notably, the rank order of potency (PD1 ≈ PD1 methyl ester >> 10S,17S-diHDHA) confirms that the methyl ester modification does not diminish pro-resolving activity, supporting its use as a practical alternative to the less stable free acid form [1].

Analytical Method Development: LC-MS/MS Lipid Mediator Profiling and Quantitation

Protectin D1 methyl ester and its hydrolysis products provide authentic standards for developing and validating LC-MS/MS methods targeting the PD1 pathway in biological samples [1][2]. The compound enables accurate retention time assignment and fragmentation pattern validation for multiple reaction monitoring (MRM) assays [1]. Additionally, reverse-phase HPLC methods have been established to separate PD1 from its isomer PDX using authentic standards, a critical quality control step for metabololipidomics studies investigating SPM profiles in human and animal tissues [2]. Laboratories requiring GLP-compliant analytical validation should procure the methyl ester as a traceable synthetic standard for method development and routine quality assurance.

Quote Request

Request a Quote for Protectin D1 methyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.